

Pik-75: A Technical Guide to its Discovery, Development, and Mechanism of Action

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Compound of Interest

Compound Name: *Pik-75*

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Abstract

Pik-75, an imidazo[1,2-a]pyridine derivative, emerged from early phosphoinositide 3-kinase (PI3K) inhibitor discovery programs as a potent, ATP-competitive inhibitor with notable selectivity for the p110 α isoform. This technical guide provides a comprehensive overview of the discovery and development history of **Pik-75**, detailing its mechanism of action, key experimental findings, and the methodologies employed in its characterization. Despite its promise in preclinical studies, challenges including off-target effects and poor in vivo stability ultimately precluded its clinical development. This document serves as a detailed resource for researchers in the fields of kinase inhibition and drug discovery, offering insights into the evolution of PI3K inhibitors and the multifaceted nature of small molecule drug development.

Discovery and Development History

The discovery of **Pik-75** is rooted in the broader effort to develop selective inhibitors of the PI3K family, particularly the p110 α isoform (PIK3CA), which is frequently mutated in human cancers. Early work by Hayakawa et al. in 2007 led to the synthesis and biological evaluation of a series of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110 α inhibitors. This research identified **Pik-75** as a lead compound with potent inhibitory activity.

Subsequent characterization, notably by Knight et al. in 2006, positioned **Pik-75** within a pharmacological map of the PI3K family, highlighting its selectivity for p110 α . However, these

studies also began to reveal a more complex pharmacological profile, including potent inhibition of the DNA-dependent protein kinase (DNA-PK). Further research uncovered that **Pik-75** also targets other kinases, including cyclin-dependent kinase 9 (CDK9), contributing to its cytotoxic effects. While **Pik-75** demonstrated efficacy in preclinical models of glioma and mantle cell lymphoma, its development was ultimately halted due to its broad target profile, overall toxicity, and lack of in vivo stability.

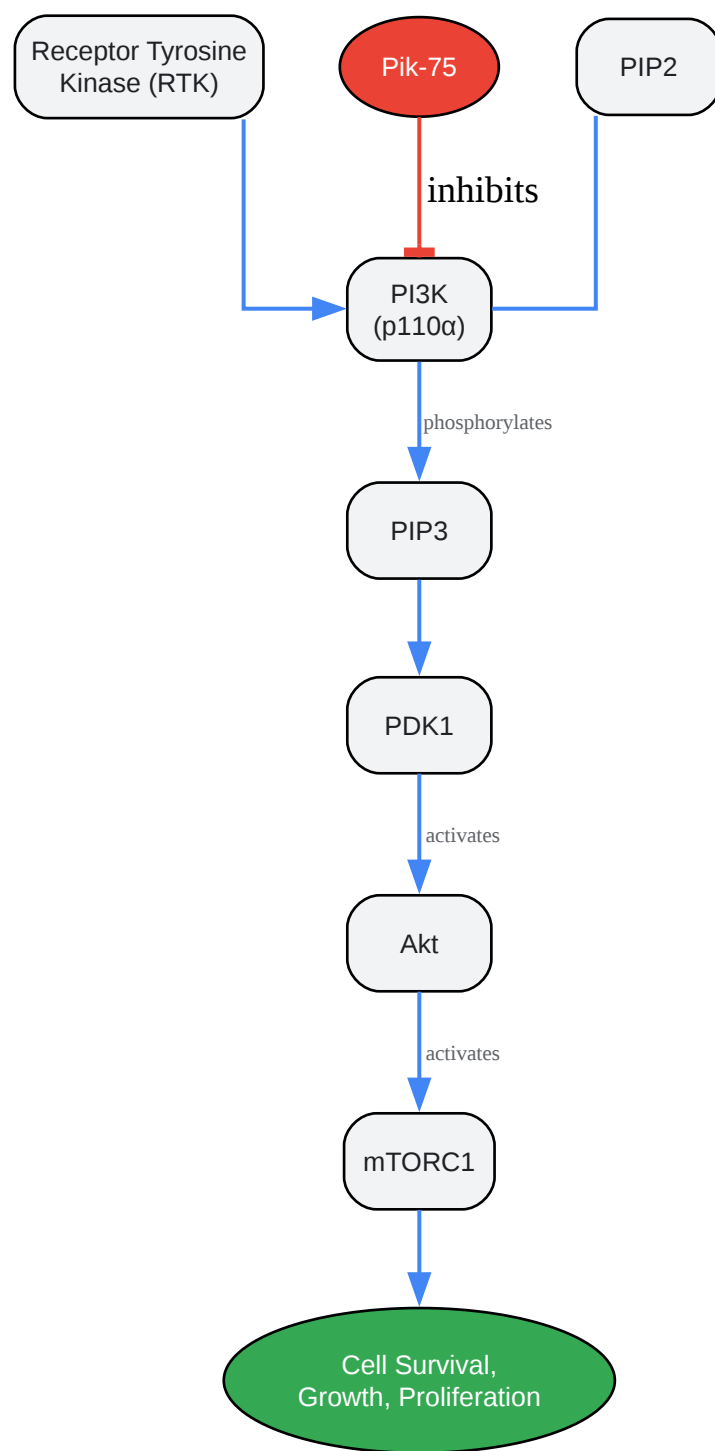
Mechanism of Action

Pik-75 exerts its biological effects through the inhibition of multiple key signaling kinases.

2.1. PI3K Pathway Inhibition

The primary mechanism of action of **Pik-75** is the inhibition of the catalytic activity of PI3K, with a strong preference for the p110 α isoform.[1][2] Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating important second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] These second messengers recruit and activate downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of signaling events that promote cell survival, growth, and proliferation.

By inhibiting p110 α , **Pik-75** blocks the production of PIP3, leading to a dose-dependent decrease in the phosphorylation and activation of Akt.[2][3] This disruption of the PI3K/Akt signaling pathway is a central component of **Pik-75**'s anti-proliferative and pro-apoptotic effects.



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Figure 1: Pik-75 Inhibition of the PI3K/Akt Signaling Pathway.

2.2. Off-Target Effects

Beyond its effects on PI3K, **Pik-75** has been shown to potently inhibit other kinases, which contributes to its complex biological activity.

- DNA-Dependent Protein Kinase (DNA-PK): **Pik-75** is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair.[\[1\]](#)
- Cyclin-Dependent Kinase 9 (CDK9): **Pik-75** has been identified as a dual inhibitor of PI3K and CDK9.[\[4\]](#)[\[5\]](#) CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by **Pik-75** leads to the downregulation of Mcl-1, promoting apoptosis.[\[6\]](#)

These off-target activities, particularly the dual inhibition of PI3K and CDK9, are thought to contribute to the potent induction of apoptosis observed with **Pik-75** treatment in various cancer cell lines.[\[4\]](#)[\[7\]](#)

Quantitative Data Summary

The inhibitory activity of **Pik-75** against various kinases has been determined in numerous studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **Pik-75** against PI3K Isoforms

PI3K Isoform	IC50 (nM)	Reference
p110α	5.8	[1] [2]
p110β	1300	[1] [2]
p110γ	76	[1] [2]
p110δ	510	[1]

Table 2: In Vitro Inhibitory Activity of **Pik-75** against Other Kinases

Kinase	IC50 (nM)	Reference
DNA-PK	2	[1]
CDK9	-	[4] [5]
mTOR	-	[2]

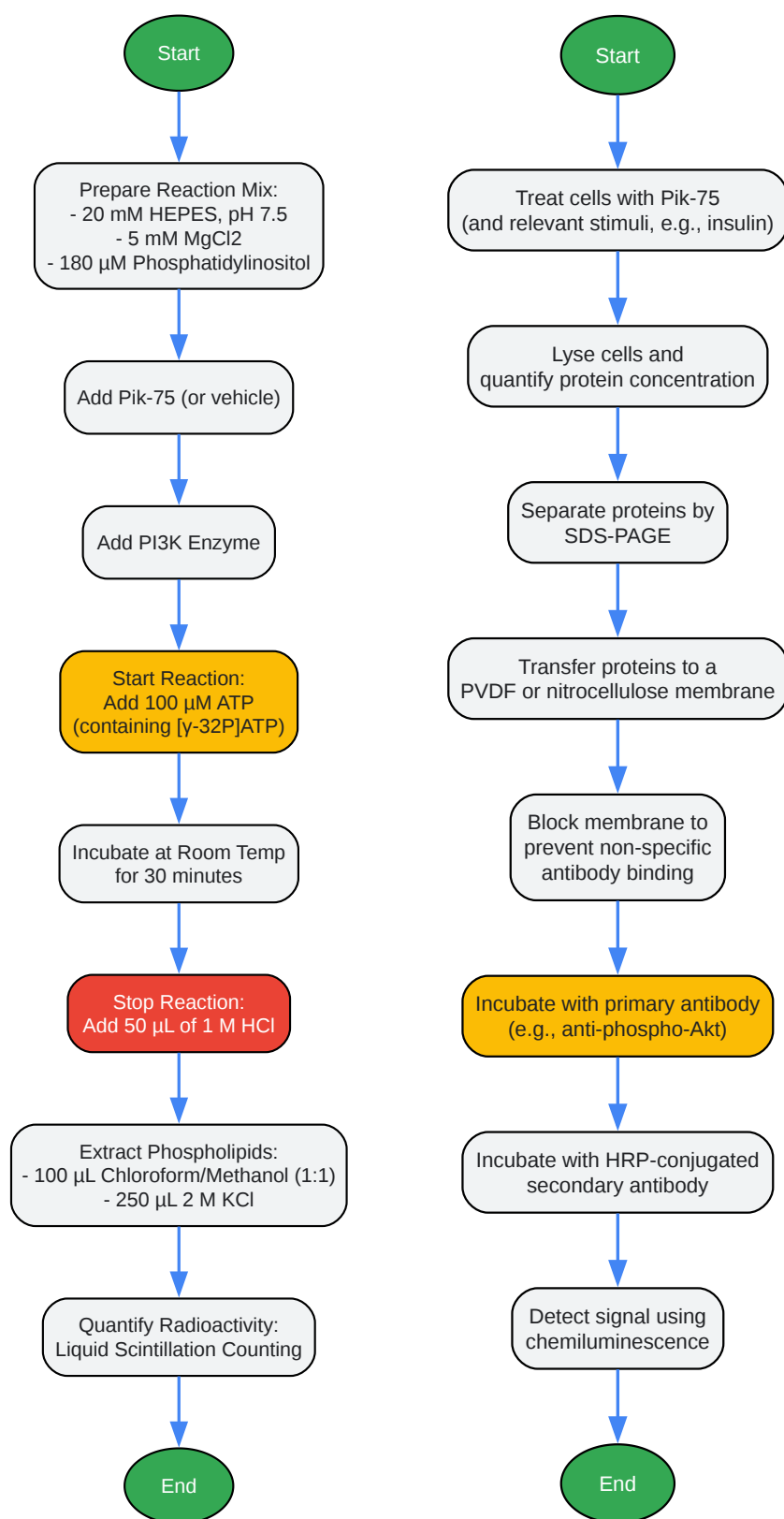
Table 3: Cellular Activity of **Pik-75**

Cell Line	Assay	IC50 (nM)	Reference
CHO-IR	Akt Phosphorylation	78	[3]
Mino (MCL)	Cell Viability	1.5 - 10.9	[4]
Rec-1 (MCL)	Cell Viability	1.5 - 10.9	[4]

Key Experimental Protocols

4.1. PI3K Enzyme Activity Assay (Radioactive)

This protocol describes a method to determine the enzymatic activity of PI3K by measuring the incorporation of radioactive phosphate into a lipid substrate.



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